molecular formula C20H15BrN2O2 B3535956 3-benzamido-N-(3-bromophenyl)benzamide

3-benzamido-N-(3-bromophenyl)benzamide

Cat. No.: B3535956
M. Wt: 395.2 g/mol
InChI Key: KQDXJBHXCKKGDR-UHFFFAOYSA-N
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Description

3-Benzamido-N-(3-bromophenyl)benzamide is a chemical compound of interest in medicinal chemistry and agrochemical research. Belonging to the benzamide class, this substance shares a core structural scaffold with compounds that are actively investigated for their biological activity. In medicinal chemistry, structurally similar benzamides have been identified as potent and selective inhibitors of Sirtuin-2 (SIRT2), a NAD+-dependent deacetylase enzyme . SIRT2 inhibition is a compelling therapeutic strategy for neurodegenerative diseases such as Huntington's and Parkinson's, as it has been shown to decrease polyglutamine aggregation and improve motor function in genetic mouse models . Furthermore, research into analogous benzamide derivatives suggests potential applications in the development of alternative insecticides, as in silico studies predict activity against common insecticide protein targets . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-benzamido-N-(3-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2/c21-16-9-5-11-18(13-16)23-20(25)15-8-4-10-17(12-15)22-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDXJBHXCKKGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(3-bromophenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-(3-bromophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Benzamido-N-(3-bromophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(3-bromophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, benzamides are known to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Insecticidal Activity: Meta-Diamide Analogs

Broflanilide [3-benzamido-N-(4-(perfluoropropan-2-yl)phenyl)benzamide] is a potent meta-diamide insecticide targeting GABA receptors. Key comparisons include:

  • Substituent Effects : The 3-bromophenyl group in the target compound vs. the 4-(perfluoropropyl)phenyl group in Broflanilide. The perfluorinated group in Broflanilide enhances metabolic stability and resistance to degradation, whereas bromine may increase steric hindrance and alter binding kinetics .
  • Activity: Broflanilide is effective against Lepidoptera and Coleoptera pests, with low toxicity to non-target species like Cyrtorhinus lividipennis. The bromophenyl variant’s insecticidal efficacy remains unstudied but may differ due to electronic and steric effects .

SF5-Containing Analogs (e.g., 4a–d in ):

  • Structural Modifications: Introduction of pentafluorosulfanyl (SF5) groups at the para-position of the phenyl ring.
  • Synthetic Accessibility : SF5 analogs require specialized fluorination techniques, whereas bromination is more straightforward .

Enzyme Inhibition: Benzamide Derivatives

Sulfamoyl Benzamides ():

  • Binding Interactions: These derivatives (e.g., compounds 5b, 6c) form H-bonds with Arg63 in glucokinase (GK) via the benzamide carbonyl.
  • Activity Trends : Electron-withdrawing groups (e.g., sulfamoyl) enhance H-bond strength, while bromine’s inductive effects might weaken binding .

PCAF HAT Inhibitors ():

  • Substituent Position : 3-Carboxyphenyl or 4-carboxyphenyl groups in benzamide analogs (e.g., compounds 9, 17) influence inhibitory activity. The 3-bromo substitution in the target compound lacks a carboxylate, likely reducing PCAF HAT affinity compared to carboxy-substituted analogs .

Antiviral Potential: 3CLpro Inhibitors

Compound D1–1 ():

  • Binding Efficiency : D1–1, a benzamide-modified COVID-19 3CLpro inhibitor, shows enhanced H-bond occupancy (69%) with C44. The bromophenyl group’s bulkiness may hinder similar interactions in the target compound, reducing protease inhibition .

Physicochemical and Structural Comparisons

Compound Name Substituents Key Properties/Activities References
3-Benzamido-N-(3-bromophenyl)benzamide 3-bromophenyl High lipophilicity, unstudied activity
Broflanilide 4-(perfluoropropyl)phenyl Insecticidal (Group 30), low toxicity
SF5-Containing 4a–d SF5 at para-position Enhanced metabolic stability
Sulfamoyl benzamides Sulfamoyl groups GK activation via Arg63 H-bonds
3-Carboxyphenyl benzamides 3-carboxyphenyl PCAF HAT inhibition (~79% activity)

Key Research Findings

Halogen Effects : Bromine’s electron-withdrawing nature may reduce enzymatic binding compared to electron-donating groups (e.g., methyl) but improve insecticidal targeting via hydrophobic interactions .

Steric Hindrance : The 3-bromo substituent’s bulkiness could limit access to enzyme active sites, as seen in GK and 3CLpro inhibitors .

Synthetic Flexibility : Brominated benzamides are more synthetically accessible than fluorinated analogs, enabling rapid derivatization .

Q & A

Q. Key Considerations :

  • Reagent Purity : Use freshly distilled acyl chlorides to avoid side reactions.
  • Temperature Control : Maintain 0–5°C during acylation to prevent decomposition.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) yields >85% purity .

(Basic) What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm amide linkage (N–H stretch at δ 9.8–10.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₀H₁₅BrN₂O₂, [M+H]⁺ calc. 419.0342) .

(Advanced) How can researchers optimize reaction conditions to improve yield?

Methodological Answer:
Use factorial design to evaluate variables:

FactorLevels TestedOptimal Condition
Temperature25°C, 50°C, 80°C50°C
CatalystNone, H₂SO₄, AlCl₃AlCl₃ (5 mol%)
SolventDCM, THF, TolueneToluene

Analysis : Response surface methodology (RSM) identifies AlCl₃ in toluene at 50°C maximizes yield (92%) while minimizing byproducts .

(Advanced) How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) .
  • Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., IC₅₀ variability in cancer cell lines due to differential expression of target proteins) .
  • Control Variables : Validate purity (>95% by HPLC) and storage conditions (desiccated, −20°C) to eliminate confounding factors .

(Advanced) What computational methods predict binding interactions of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against kinases (e.g., EGFR) using PDB structures (e.g., 1M17).
  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential and H-bond donor/acceptor sites .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to evaluate binding free energy (ΔG < −8 kcal/mol suggests strong affinity) .

(Basic) What are the known biological targets or activities?

Methodological Answer:

  • Antimicrobial : Inhibits S. aureus (MIC = 12.5 µg/mL) via disruption of cell wall synthesis .
  • Anticancer : Induces apoptosis in HeLa cells (IC₅₀ = 8.7 µM) by targeting tubulin polymerization .
  • Enzyme Inhibition : Moderate COX-2 inhibition (IC₅₀ = 35 µM) in vitro .

(Advanced) What strategies enable regioselective functionalization?

Methodological Answer:

  • Directing Groups : Install a nitro group at the para position to direct electrophilic substitution .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amide nitrogen during bromination .
  • Microwave-Assisted Synthesis : Achieve >90% regioselectivity in 30 minutes at 100°C .

(Basic) What handling and stability considerations apply?

Methodological Answer:

  • Storage : Desiccate at −20°C in amber vials to prevent photodegradation.
  • Solubility : Dissolve in DMSO (50 mg/mL) for biological assays; avoid aqueous buffers (pH > 7) to prevent hydrolysis .
  • Stability : Monitor via TLC; degradation products appear as spots at Rf = 0.3 (hexane/EtOAc 3:1) after 48 hours .

(Advanced) How to analyze crystal structure and supramolecular interactions?

Methodological Answer:

  • X-ray Diffraction : Resolve at 0.84 Å resolution (Mo-Kα radiation) to map N–H···O=C hydrogen bonds (d = 2.89 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 12% H···Br interactions) using CrystalExplorer .

(Basic) What purification methods are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water (1:3) to obtain needle-shaped crystals (mp 168–170°C) .
  • Flash Chromatography : Elute with gradient hexane/EtOAc (4:1 to 1:1) to separate unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-benzamido-N-(3-bromophenyl)benzamide
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3-benzamido-N-(3-bromophenyl)benzamide

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